Tetrasodium glutamate diacetate

Catalog No.
S545059
CAS No.
51981-21-6
M.F
C9H9NNa4O8
M. Wt
351.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrasodium glutamate diacetate

CAS Number

51981-21-6

Product Name

Tetrasodium glutamate diacetate

IUPAC Name

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate

Molecular Formula

C9H9NNa4O8

Molecular Weight

351.13 g/mol

InChI

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1

InChI Key

UZVUJVFQFNHRSY-OUTKXMMCSA-J

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Tetrasodium glutamate diacetate;

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Description

The exact mass of the compound Tetrasodium glutamate diacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Chelating Agent:

  • TGLDA functions as a chelating agent, meaning it can bind to metal ions. This property makes it valuable in various research settings. For instance, TGLDA can be used to:
    • Isolate and purify metal ions: Researchers can leverage TGLDA's ability to form complexes with specific metal ions to separate them from mixtures. This facilitates the study of individual metal ions and their interactions with other molecules [].
    • Control metal-catalyzed reactions: In some research experiments, metal ions can act as unwanted catalysts, accelerating or hindering desired reactions. TGLDA can sequester these metal ions, effectively controlling their influence on the reaction process [].

Preservative Booster:

  • TGLDA can act as a preservative booster. Preservatives are commonly used in scientific research to prevent microbial growth in samples and solutions. However, some metal ions can deactivate preservatives. TGLDA's chelating properties can inactivate these metal ions, enhancing the effectiveness of preservatives and extending the shelf life of research samples [].

Other Potential Applications:

  • Research is ongoing to explore other potential applications of TGLDA in scientific research. Some possibilities include:
    • Drug delivery: TGLDA's ability to chelate metal ions might be useful in designing drug delivery systems that target specific tissues or cells [].
    • Biomaterial development: TGLDA could potentially be used to modify the surface properties of biomaterials, influencing their interaction with biological systems [].

Important Note:

  • While the aforementioned applications hold promise, it's crucial to acknowledge that TGLDA is a relatively new research tool. More studies are needed to fully understand its effectiveness and potential limitations in various scientific research contexts.

Molecular Structure Analysis

GLDA has a complex molecular structure with the chemical formula C₉H₉NNa₄O₈. The central structure is based on glutamic acid, with four sodium cations (Na⁺) attached and two acetate (CH₃COO⁻) groups bound []. The presence of multiple charged groups contributes to its high water solubility and chelating properties [].


Chemical Reactions Analysis

While detailed research on GLDA's reactions is limited, some key points can be addressed:

  • Synthesis: The specific synthesis process for GLDA is not readily available in scientific literature. However, it is likely produced through a reaction between glutamic acid, sodium hydroxide, and acetic acid.
  • Decomposition: At high temperatures, GLDA is expected to decompose, releasing water, carbon dioxide, and nitrogen oxides.

Physical And Chemical Properties Analysis

  • Melting Point: No data readily available on the specific melting point of GLDA.
  • Boiling Point: Decomposes before reaching a boiling point.
  • Solubility: Highly soluble in water.
  • Stability: Relatively stable under normal storage conditions. However, it can degrade at high temperatures.

GLDA's primary function lies in its chelating properties. Chelating agents bind to metal ions, forming a complex that prevents them from participating in unwanted reactions. In the context of industrial applications:

  • Cosmetics: GLDA chelates metal ions that can catalyze oxidation reactions, improving product stability and shelf life [].
  • Cleaning Products: By chelating metal ions in hard water, GLDA enhances the cleaning performance of soaps and detergents [].
  • Toxicity: Generally considered to be a low-hazard material. However, direct contact may cause mild skin or eye irritation.
  • Flammability: Not flammable.
  • Reactivity: No significant reactivity concerns reported.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pellets or Large Crystals, Liquid; Liquid; Dry Powder

Hydrogen Bond Acceptor Count

9

Exact Mass

350.99189337 g/mol

Monoisotopic Mass

350.99189337 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

282524-66-7
65345-21-3
51981-21-6
63998-93-6

Wikipedia

Tetrasodium glutamate diacetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
L-Glutamic acid, N,N-bis(carboxymethyl)-, sodium salt (1:4): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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